(3R)-4-nitro-1,3-diphenylbutan-1-one
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Overview
Description
(3R)-4-nitro-1,3-diphenylbutan-1-one is an organic compound characterized by its unique structure, which includes a nitro group and two phenyl groups attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-nitro-1,3-diphenylbutan-1-one typically involves the nitration of a precursor compound, such as 1,3-diphenylbutan-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions
(3R)-4-nitro-1,3-diphenylbutan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The phenyl groups can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (3R)-4-amino-1,3-diphenylbutan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Scientific Research Applications
(3R)-4-nitro-1,3-diphenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-4-nitro-1,3-diphenylbutan-1-one exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can interact with various biological targets. The molecular targets and pathways involved can vary based on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
(3R)-4-amino-1,3-diphenylbutan-1-one: The reduced form of the compound with an amino group instead of a nitro group.
1,3-diphenylbutan-1-one: The precursor compound without the nitro group.
4-nitroacetophenone: A simpler analog with a nitro group attached to an acetophenone structure.
Properties
CAS No. |
77670-36-1 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(3R)-4-nitro-1,3-diphenylbutan-1-one |
InChI |
InChI=1S/C16H15NO3/c18-16(14-9-5-2-6-10-14)11-15(12-17(19)20)13-7-3-1-4-8-13/h1-10,15H,11-12H2/t15-/m0/s1 |
InChI Key |
HSDQDDXGMUPFTK-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)C2=CC=CC=C2)C[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C[N+](=O)[O-] |
Origin of Product |
United States |
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